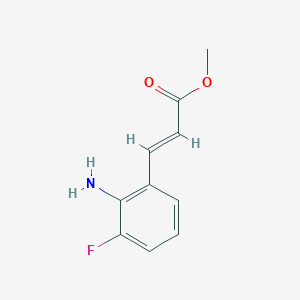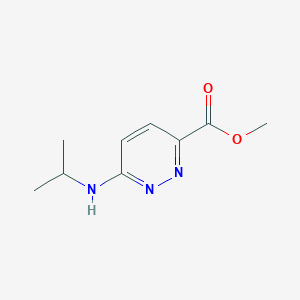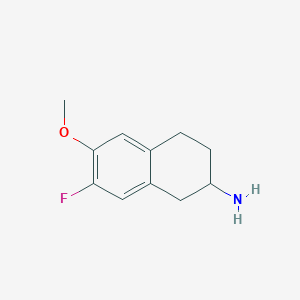
7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C11H14FNO It is a derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the 7th position and a methoxy group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: The ketone group in the starting material is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one
- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Uniqueness
7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
7-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-7-2-3-9(13)4-8(7)5-10(11)12/h5-6,9H,2-4,13H2,1H3 |
Clave InChI |
FOFOASSAIFIFGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CC(CCC2=C1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)
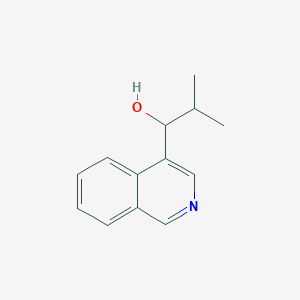

![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)

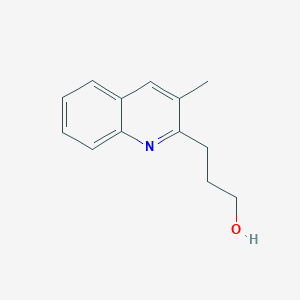
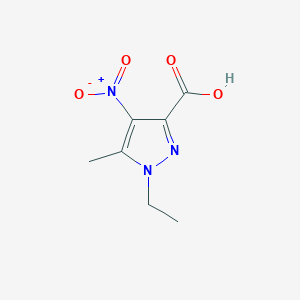



![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
